

Plevitrexed: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

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Compound of Interest

Compound Name: Plevitrexed

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Introduction

Plevitrexed, also known as ZD9331 or BGC9331, is a potent, orally bioavailable, non-polyglutamatable quinazoline antifolate inhibitor of thymidylate synthase (TS).[1] As a critical enzyme in the de novo synthesis of pyrimidine nucleotides, TS is a well-established target for cancer chemotherapy.[2] **Plevitrexed's** unique properties, including its transport via the reduced folate carrier (RFC) and the alpha-folate receptor (α -FR), and its circumvention of resistance mechanisms associated with polyglutamation, have made it a subject of significant interest in the development of novel anticancer agents.[1][3] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of **Plevitrexed**.

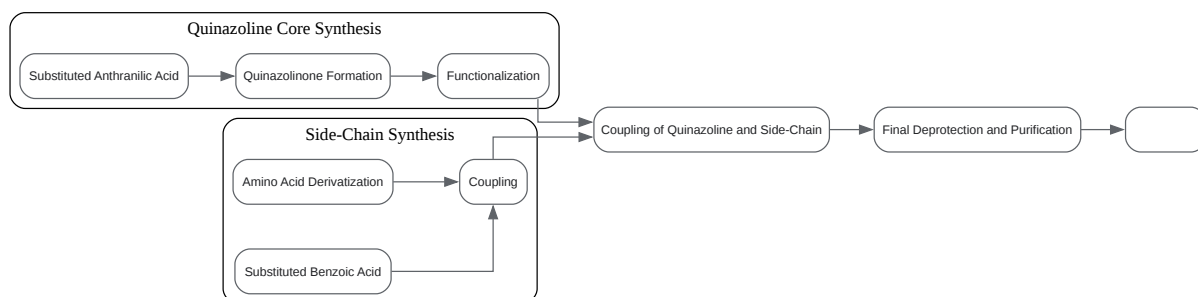
Chemical Structure and Properties

Plevitrexed is a complex molecule with the systematic IUPAC name (2S)-2-[[4-[(2,7-dimethyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-fluorobenzoyl]amino]-4-(2H-tetrazol-5-yl)butanoic acid. Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	153537-73-6	[3]
Molecular Formula	C ₂₆ H ₂₅ FN ₈ O ₄	[3]
Molecular Weight	532.53 g/mol	[3]
Appearance	Solid	MedChemExpress
Synonyms	ZD9331, BGC9331	[3]

Synthesis of Plevitrexed

The synthesis of **Plevitrexed** has been described by Marsham et al. in the Journal of Medicinal Chemistry.[2] The synthesis is a multi-step process involving the construction of the quinazoline and the substituted benzoic acid moieties, followed by their coupling and final elaboration to yield the target molecule. A high-level overview of the synthetic workflow is presented below.



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A high-level workflow for the synthesis of **Plevitrexed**.

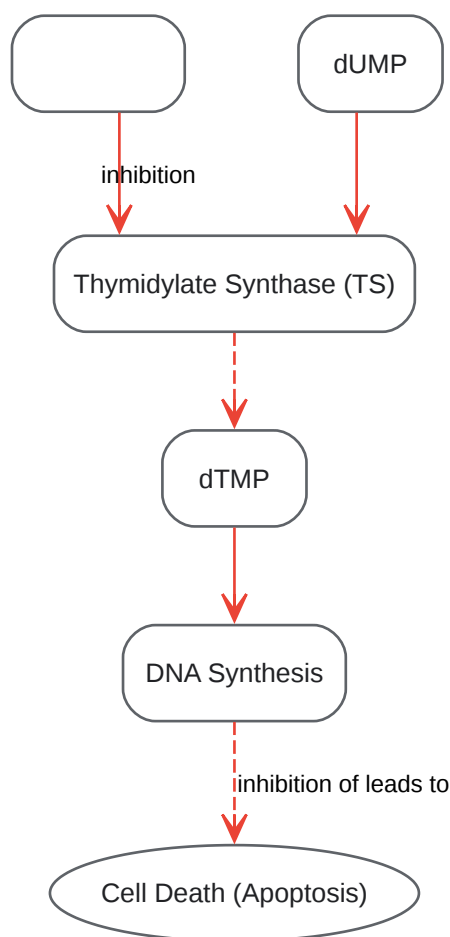
Experimental Protocol: Synthesis of Plevitrexed

The detailed experimental protocol for the synthesis of **Plevitrexed** is outlined in Marsham et al., J Med Chem. 1999 Sep 23;42(19):3809-20.[2] The key steps involve:

- **Synthesis of the Quinazoline Core:** This typically starts from a substituted anthranilic acid derivative which undergoes cyclization to form the quinazolinone ring system. Subsequent functionalization, such as methylation and introduction of a reactive group at the 6-position, is then carried out.
- **Synthesis of the Side-Chain:** This involves the preparation of the N-propargyl-substituted 4-aminobenzoic acid derivative and the tetrazole-containing amino acid moiety.
- **Coupling and Final Steps:** The quinazoline core and the benzoic acid side-chain are coupled, followed by the attachment of the amino acid portion. Final deprotection steps yield **Plevitrexed**.

Biological Activity and Mechanism of Action

Plevitrexed exerts its anticancer effects primarily through the potent and specific inhibition of thymidylate synthase (TS).[1] This inhibition blocks the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis. The depletion of dTMP leads to inhibition of DNA replication and ultimately, cell death.



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Signaling pathway showing **Plevitrexed**'s mechanism of action.

Quantitative Data on Biological Activity

The potency of **Plevitrexed** has been evaluated in various in vitro and in vivo models. Key quantitative data are summarized below.

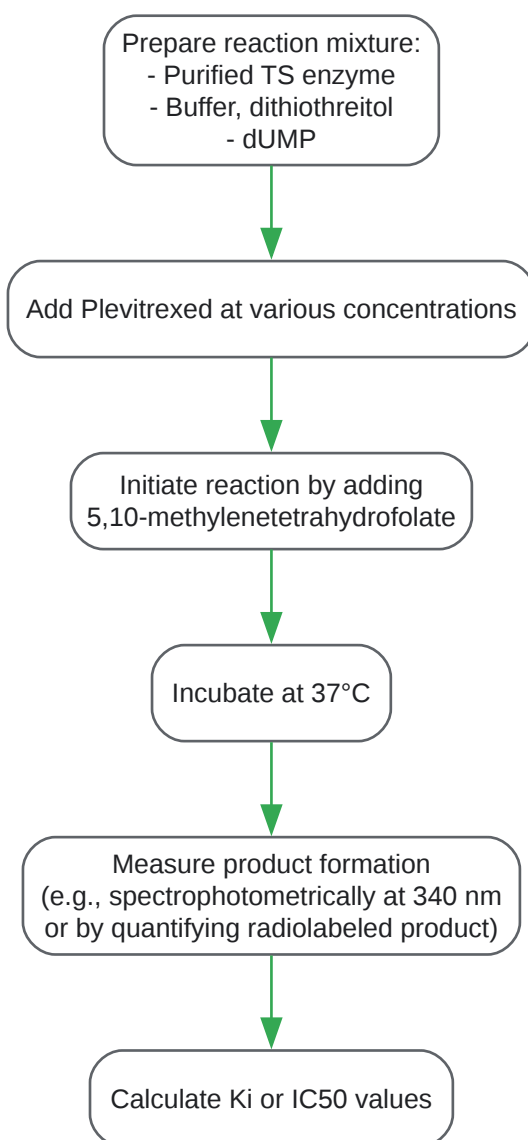
Table 1: In Vitro Potency of **Plevitrexed**

Parameter	Value	Cell Line/Enzyme Source	Reference
K _i (Thymidylate Synthase)	0.44 nM	L1210 murine leukemia cells	[3]
IC ₅₀ (Cell Growth)	0.024 μM	L1210 murine leukemia	[3]
IC ₅₀ (Cell Growth)	1.3 μM	L1210:1565 (RFC-deficient)	[3]
IC ₅₀ (Cell Growth)	0.076 μM	L1210:RD1694 (FPGS-deficient)	[3]

Experimental Protocols

Thymidylate Synthase Inhibition Assay

A common method to determine the inhibitory activity of compounds against TS is a spectrophotometric or radioisotopic assay.



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Workflow for a thymidylate synthase inhibition assay.

Protocol Outline:

- **Enzyme and Substrate Preparation:** A reaction mixture containing purified thymidylate synthase, buffer, dithiothreitol (DTT), and deoxyuridine monophosphate (dUMP) is prepared.
- **Inhibitor Addition:** **Plevitrexed** is added to the reaction mixture at a range of concentrations.
- **Reaction Initiation:** The reaction is initiated by the addition of the cofactor 5,10-methylenetetrahydrofolate.

- Incubation: The reaction is allowed to proceed at 37°C for a defined period.
- Detection: The rate of product (dTMP) formation is measured. In the spectrophotometric assay, the oxidation of the cofactor is monitored by the increase in absorbance at 340 nm. In radioisotopic assays, the incorporation of a radiolabel from dUMP into dTMP is quantified.
- Data Analysis: The inhibition constant (K_i) or the half-maximal inhibitory concentration (IC_{50}) is calculated from the dose-response curves.

Cell-Based Viability Assay

Cell-based assays are crucial for determining the cytotoxic effects of **Plevitrexed** on cancer cells.

Protocol Outline:

- Cell Seeding: Cancer cells of interest are seeded into multi-well plates and allowed to adhere overnight.
- Compound Treatment: **Plevitrexed** is added to the cells at various concentrations.
- Incubation: The cells are incubated with the compound for a specified period (e.g., 72 hours).
- Viability Assessment: Cell viability is assessed using a variety of methods, such as the MTT, XTT, or CellTiter-Glo assays, which measure metabolic activity, or by direct cell counting.
- Data Analysis: The IC_{50} value, the concentration of the drug that inhibits cell growth by 50%, is determined from the dose-response curves.

Clinical Data

Plevitrexed (ZD9331) has undergone Phase I clinical trials to evaluate its safety, tolerability, and preliminary efficacy in patients with advanced solid tumors.

Table 2: Summary of Phase I Clinical Trial Data for **Plevitrexed** (ZD9331)

Parameter	Value/Observation	Patient Population	Reference
Maximum Tolerated Dose (MTD)	130 mg/m ² (30-min IV infusion, days 1 & 8 of a 21-day cycle)	Advanced solid malignancies	[4]
Dose-Limiting Toxicities (DLTs)	Thrombocytopenia, neutropenia, nonhematologic toxicity	Advanced solid malignancies	[4]
Pharmacokinetics	Slow, dose-dependent plasma clearance; nonlinear pharmacokinetics	Advanced solid malignancies	[4]
Pharmacodynamics	Dose-related increases in plasma deoxyuridine, indicating TS inhibition	Advanced solid malignancies	[4]
Clinical Activity	Stable disease observed in 37% of patients	Advanced solid malignancies	[4]
Clinical Activity	≥50% reduction in CA125 levels in 23% of ovarian cancer patients	Ovarian cancer	[4]

Conclusion

Plevitrexed is a rationally designed thymidylate synthase inhibitor with a distinct pharmacological profile. Its potent enzymatic inhibition, ability to bypass certain resistance mechanisms, and demonstrated clinical activity underscore its potential as an anticancer agent. This technical guide provides a foundational understanding of its chemical properties, synthesis, and biological characteristics to support further research and development efforts in the field of oncology.

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